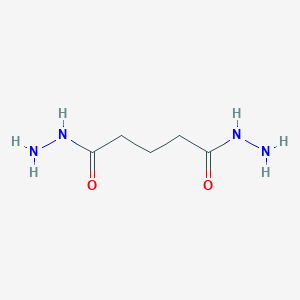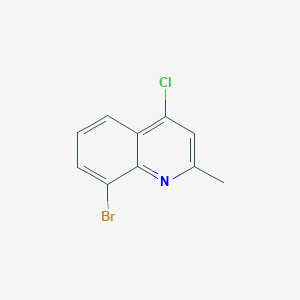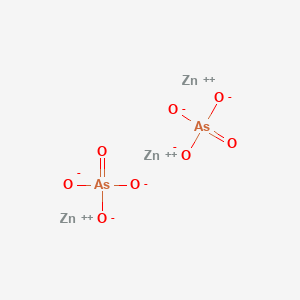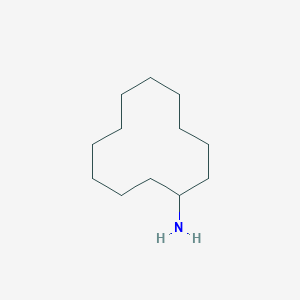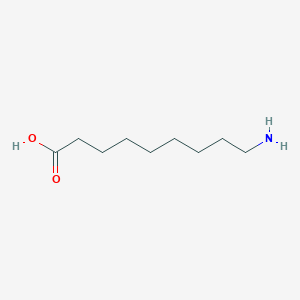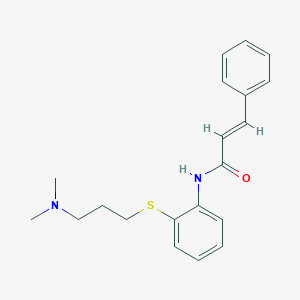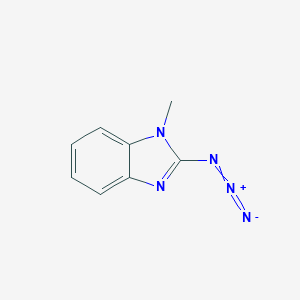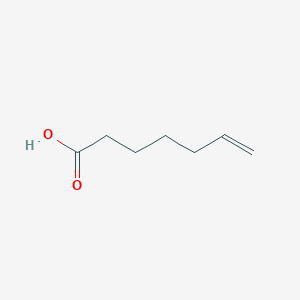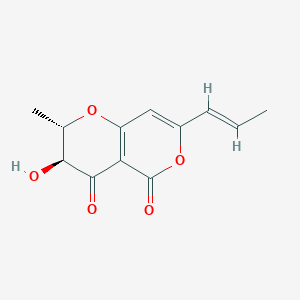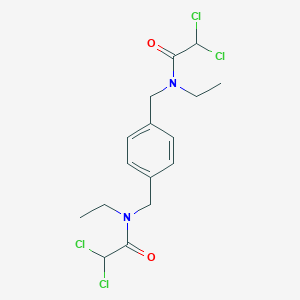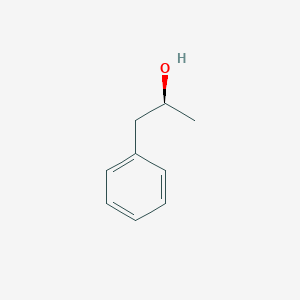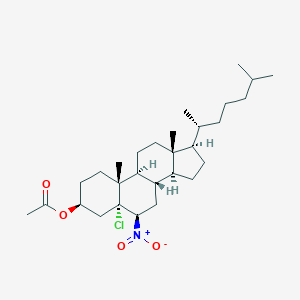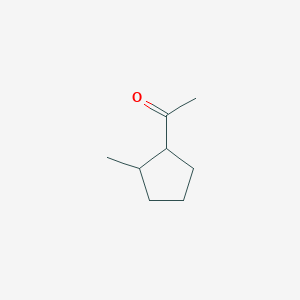
trans-1-Acetyl-2-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-Acetyl-2-methylcyclopentane is a chemical compound that belongs to the class of cyclopentanes. It is commonly used in scientific research due to its unique properties and potential applications. The purpose of
Mécanisme D'action
The mechanism of action of trans-1-Acetyl-2-methylcyclopentane is not fully understood. However, it is believed to work by inhibiting the growth of certain bacteria and cancer cells. It may also interfere with the synthesis of certain proteins, which can lead to cell death.
Effets Biochimiques Et Physiologiques
Trans-1-Acetyl-2-methylcyclopentane has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, trans-1-Acetyl-2-methylcyclopentane has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-1-Acetyl-2-methylcyclopentane in lab experiments is its antimicrobial properties. This makes it useful for studying the effects of antibiotics and other antimicrobial agents. However, one limitation of using trans-1-Acetyl-2-methylcyclopentane is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for the study of trans-1-Acetyl-2-methylcyclopentane. One area of research could focus on its potential use in the development of new antibiotics and other antimicrobial agents. Additionally, trans-1-Acetyl-2-methylcyclopentane could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of trans-1-Acetyl-2-methylcyclopentane and its potential applications in the field of medicine.
Méthodes De Synthèse
Trans-1-Acetyl-2-methylcyclopentane can be synthesized through a variety of methods, including the reaction of 2-methylcyclopentanone with acetic anhydride in the presence of a catalyst. This process yields trans-1-Acetyl-2-methylcyclopentane as a colorless liquid with a boiling point of 144-146°C.
Applications De Recherche Scientifique
Trans-1-Acetyl-2-methylcyclopentane has been used in various scientific research studies due to its potential applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, trans-1-Acetyl-2-methylcyclopentane has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
1601-00-9 |
|---|---|
Nom du produit |
trans-1-Acetyl-2-methylcyclopentane |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
1-(2-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(6)7(2)9/h6,8H,3-5H2,1-2H3 |
Clé InChI |
SIXBTZFYFSHXJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC1C(=O)C |
SMILES canonique |
CC1CCCC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



